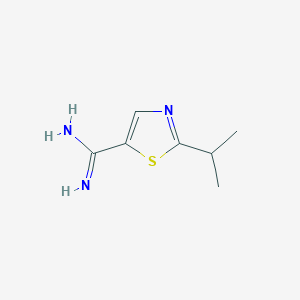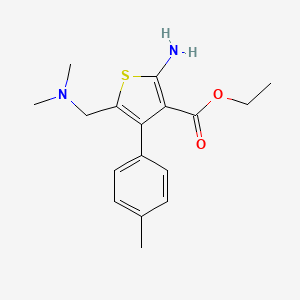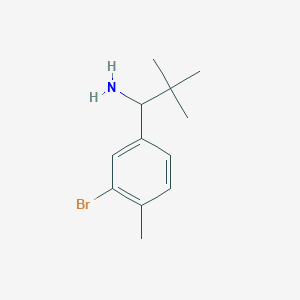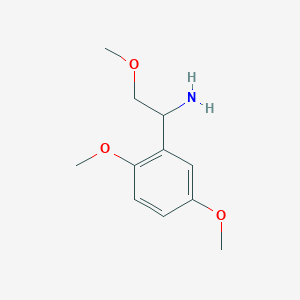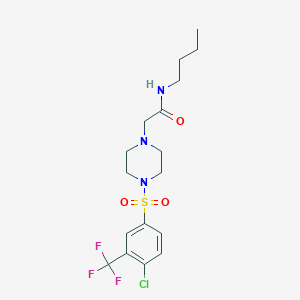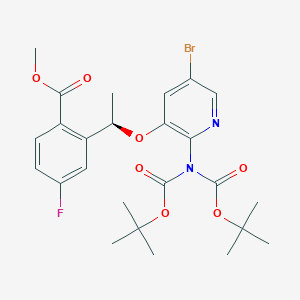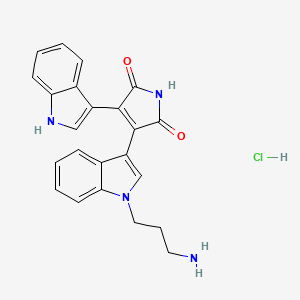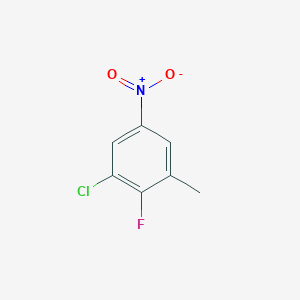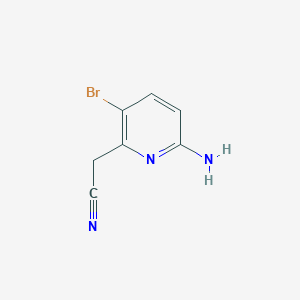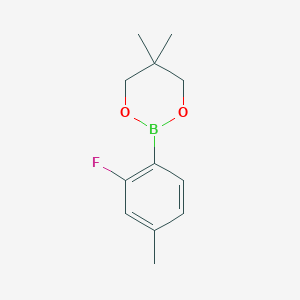
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a trifluoroethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-(aminomethyl)phenyl derivatives with trifluoroethanol under controlled conditions. One common method includes the reduction of 4-aminomethylbenzyl alcohol using hydrogenation techniques . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes or advanced catalytic methods to ensure high yield and purity. The choice of method depends on the desired scale and application, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the trifluoroethanol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism by which 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoroethanol moiety can enhance its binding affinity and specificity, leading to significant biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1,3,5-Tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives
Uniqueness: 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol stands out due to its trifluoroethanol moiety, which imparts unique chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring high specificity and stability .
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
1-[4-(aminomethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,14H,5,13H2 |
Clé InChI |
JIWYPPJMXMFBDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




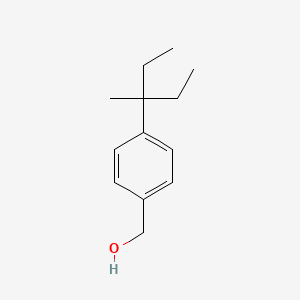
![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
